3-Chloro-4-fluoro-7-iodo-1-benzothiophene
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Overview
Description
3-Chloro-4-fluoro-7-iodo-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of chlorine, fluorine, and iodine atoms in the benzothiophene ring makes this compound particularly interesting due to its potential reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-7-iodo-1-benzothiophene can be achieved through various synthetic routes. One common method involves the halogenation of benzothiophene derivatives. For instance, starting with 3-chloro-4-fluorobenzothiophene, iodination can be carried out using iodine and a suitable oxidizing agent under controlled conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-7-iodo-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-4-fluoro-7-iodo-1-benzothiophene has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of halogenated benzothiophenes on biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-7-iodo-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-1-benzothiophene
- 3-Chloro-7-iodo-1-benzothiophene
- 4-Fluoro-7-iodo-1-benzothiophene
Uniqueness
3-Chloro-4-fluoro-7-iodo-1-benzothiophene is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms in the benzothiophene ring. This combination of halogens can impart distinct reactivity and properties compared to other benzothiophene derivatives. The specific arrangement of these atoms can influence the compound’s chemical behavior, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-fluoro-7-iodo-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFIS/c9-4-3-12-8-6(11)2-1-5(10)7(4)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZNMUFKJVWMDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CS2)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFIS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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